Cas no 1239743-49-7 (4-(3-ethyl-1,2,4-oxadiazol-5-yl)methylpiperidine)
4-(3-ethyl-1,2,4-oxadiazol-5-yl)methylpiperidine Chemical and Physical Properties
Names and Identifiers
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- 4-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]piperidine
- 4-(3-ethyl-1,2,4-oxadiazol-5-yl)methylpiperidine
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- MDL: MFCD16874860
- Inchi: 1S/C10H17N3O/c1-2-9-12-10(14-13-9)7-8-3-5-11-6-4-8/h8,11H,2-7H2,1H3
- InChI Key: DDSWFTIIKAEUPX-UHFFFAOYSA-N
- SMILES: N1CCC(CC2ON=C(CC)N=2)CC1
4-(3-ethyl-1,2,4-oxadiazol-5-yl)methylpiperidine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01029092-1g |
4-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]piperidine |
1239743-49-7 | 95% | 1g |
¥5180.0 | 2023-04-04 | |
| Enamine | EN300-304609-0.05g |
4-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]piperidine |
1239743-49-7 | 95.0% | 0.05g |
$226.0 | 2025-03-19 | |
| Enamine | EN300-304609-0.1g |
4-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]piperidine |
1239743-49-7 | 95.0% | 0.1g |
$337.0 | 2025-03-19 | |
| Enamine | EN300-304609-0.25g |
4-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]piperidine |
1239743-49-7 | 95.0% | 0.25g |
$481.0 | 2025-03-19 | |
| Enamine | EN300-304609-0.5g |
4-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]piperidine |
1239743-49-7 | 95.0% | 0.5g |
$758.0 | 2025-03-19 | |
| Enamine | EN300-304609-1.0g |
4-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]piperidine |
1239743-49-7 | 95.0% | 1.0g |
$971.0 | 2025-03-19 | |
| Enamine | EN300-304609-2.5g |
4-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]piperidine |
1239743-49-7 | 95.0% | 2.5g |
$1903.0 | 2025-03-19 | |
| Enamine | EN300-304609-5.0g |
4-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]piperidine |
1239743-49-7 | 95.0% | 5.0g |
$2816.0 | 2025-03-19 | |
| Enamine | EN300-304609-10.0g |
4-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]piperidine |
1239743-49-7 | 95.0% | 10.0g |
$4176.0 | 2025-03-19 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1316077-100mg |
4-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]piperidine |
1239743-49-7 | 95% | 100mg |
¥4104 | 2023-02-26 |
4-(3-ethyl-1,2,4-oxadiazol-5-yl)methylpiperidine Suppliers
4-(3-ethyl-1,2,4-oxadiazol-5-yl)methylpiperidine Related Literature
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Supaporn Sawadjoon,Joseph S. M. Samec Org. Biomol. Chem., 2011,9, 2548-2554
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R. M. Pemberton,J. P. Hart,T. T. Mottram Analyst, 2001,126, 1866-1871
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Luis Miguel Azofra,Douglas R. MacFarlane,Chenghua Sun Chem. Commun., 2016,52, 3548-3551
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Doug Ogrin,Laura H. van Poppel,Simon G. Bott,Andrew R. Barron Dalton Trans., 2004, 3689-3694
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Eunhak Lim,Jiyoung Heo,Seong Keun Kim Nanoscale, 2019,11, 11369-11378
Additional information on 4-(3-ethyl-1,2,4-oxadiazol-5-yl)methylpiperidine
Comprehensive Overview of 4-(3-ethyl-1,2,4-oxadiazol-5-yl)methylpiperidine (CAS No. 1239743-49-7): Properties, Applications, and Research Insights
In the realm of specialized chemical compounds, 4-(3-ethyl-1,2,4-oxadiazol-5-yl)methylpiperidine (CAS No. 1239743-49-7) has garnered significant attention due to its unique structural features and potential applications. This heterocyclic compound, characterized by the presence of both an oxadiazole ring and a piperidine moiety, offers a versatile platform for pharmaceutical and agrochemical research. Its molecular formula, C10H17N3O, underscores its moderate complexity, making it a subject of interest for synthetic chemists and material scientists alike.
The growing demand for novel heterocyclic compounds in drug discovery has propelled research into 4-(3-ethyl-1,2,4-oxadiazol-5-yl)methylpiperidine. Recent studies highlight its potential as a bioactive scaffold, particularly in the development of central nervous system (CNS) therapeutics. Researchers are exploring its interactions with neurotransmitter receptors, given the piperidine group's known affinity for such targets. This aligns with current trends in precision medicine, where tailored molecular designs are crucial for addressing complex neurological conditions.
From a synthetic chemistry perspective, the 1,2,4-oxadiazole ring in this compound offers remarkable stability and hydrogen-bonding capacity, properties highly sought after in medicinal chemistry. The ethyl substitution at the 3-position further enhances its lipophilicity, a critical factor in optimizing drug bioavailability. These features have sparked discussions in academic forums about its potential as a privileged structure for fragment-based drug design—a hot topic in modern pharmaceutical R&D.
Beyond pharmaceutical applications, 4-(3-ethyl-1,2,4-oxadiazol-5-yl)methylpiperidine has shown promise in agrochemical innovation. Its structural motifs resemble those found in certain plant growth regulators, prompting investigations into its use as a sustainable crop protection agent. This resonates with the global push toward green chemistry solutions, as agricultural sectors seek alternatives to traditional pesticides. The compound's potential biodegradability profile makes it particularly appealing for environmentally conscious formulations.
Analytical characterization of CAS No. 1239743-49-7 typically involves advanced techniques such as NMR spectroscopy, high-resolution mass spectrometry (HRMS), and X-ray crystallography. These methods confirm the compound's purity and elucidate its three-dimensional conformation—data critical for understanding its structure-activity relationships (SAR). The scientific community has documented its melting point and solubility parameters, which are essential for formulation scientists working on drug delivery systems.
In material science circles, the oxadiazole-piperidine hybrid structure has sparked interest for its potential in organic electronic materials. Preliminary studies suggest its electron-transport properties could be harnessed in OLED technologies or molecular sensors. This multidisciplinary appeal positions 4-(3-ethyl-1,2,4-oxadiazol-5-yl)methylpiperidine at the intersection of chemistry, biology, and materials engineering—a convergence point that dominates contemporary high-tech research agendas.
Quality control protocols for this compound emphasize HPLC purity analysis and residual solvent testing, reflecting the stringent standards of GMP-compliant synthesis. Suppliers typically provide detailed certificates of analysis (CoA), addressing the pharmaceutical industry's need for traceability and regulatory compliance. These practices align with the broader movement toward data integrity in chemical manufacturing—a priority highlighted in recent FDA guidance documents.
The commercial availability of 4-(3-ethyl-1,2,4-oxadiazol-5-yl)methylpiperidine has expanded significantly, with custom synthesis services offering scale-up options from milligram to kilogram quantities. This accessibility facilitates its adoption across diverse research programs, from academic investigations to industrial R&D projects. Pricing structures often reflect the compound's synthetic complexity and purification requirements, with bulk purchases attracting interest from contract research organizations (CROs).
Future research directions for CAS No. 1239743-49-7 may explore its structure-activity optimization through targeted molecular modifications. Computational chemistry approaches, particularly molecular docking studies and QSAR modeling, could accelerate its development as a lead compound. The integration of artificial intelligence in drug discovery platforms may further unlock its potential, representing the cutting edge of cheminformatics applications.
Environmental and safety assessments of 4-(3-ethyl-1,2,4-oxadiazol-5-yl)methylpiperidine follow standard OECD guidelines, with particular attention to its ecotoxicological profile. While not classified as hazardous under current regulations, proper laboratory handling procedures are recommended—a practice consistent with responsible research principles. These considerations gain importance as the scientific community places greater emphasis on sustainable laboratory practices.
Patent landscapes reveal growing intellectual property activity surrounding oxadiazole derivatives, with several applications citing structural analogs of 1239743-49-7. This competitive environment underscores the compound's commercial potential, particularly in therapeutic patent clusters related to neurological disorders and metabolic diseases. Legal experts note the importance of freedom-to-operate analyses when considering this compound for commercial development.
Academic interest in 4-(3-ethyl-1,2,4-oxadiazol-5-yl)methylpiperidine continues to grow, with citation networks showing connections to medicinal chemistry, pharmacology, and chemical biology literature. Recent conference presentations have highlighted its utility as a versatile synthetic intermediate, capable of participating in diverse catalytic transformations. These developments position the compound as a valuable tool for methodology development in organic synthesis.
Supply chain dynamics for this specialty chemical reflect broader trends in the fine chemicals market, with increasing emphasis on regional manufacturing hubs and quality assurance protocols. The compound's shelf stability and storage requirements (typically room temperature under inert atmosphere) contribute to its logistical advantages compared to more sensitive pharmaceutical intermediates.
In conclusion, 4-(3-ethyl-1,2,4-oxadiazol-5-yl)methylpiperidine (CAS No. 1239743-49-7) represents a compelling case study in modern functional molecule design. Its dual heterocyclic architecture offers multiple vectors for structural diversification, while its demonstrated biological relevance ensures continued investigation across multiple disciplines. As research tools become more sophisticated and molecular understanding deepens, this compound will likely remain at the forefront of applied chemical research for years to come.
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